3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate
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Overview
Description
3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate is a complex organic compound characterized by its unique furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate typically involves the reaction of ethyl chloroformate with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors .
Comparison with Similar Compounds
3-Ethoxycarbonyl-2(1H)-pyridone: Similar in structure but differs in the presence of a pyridone ring.
3-Ethylaminocarbonyl-2(1H)-pyridone: Contains an ethylaminocarbonyl group instead of an ethoxycarbonyl group.
Uniqueness: 3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate is unique due to its specific furan ring structure and the presence of both ethoxycarbonyl and hydroxy groups.
Properties
CAS No. |
89966-28-9 |
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Molecular Formula |
C8H7O7- |
Molecular Weight |
215.14 g/mol |
IUPAC Name |
3-ethoxycarbonyl-4-hydroxy-5-oxo-2H-furan-2-carboxylate |
InChI |
InChI=1S/C8H8O7/c1-2-14-7(12)3-4(9)8(13)15-5(3)6(10)11/h5,9H,2H2,1H3,(H,10,11)/p-1 |
InChI Key |
DCCOBEBMUQOFGZ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)OC1C(=O)[O-])O |
Origin of Product |
United States |
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